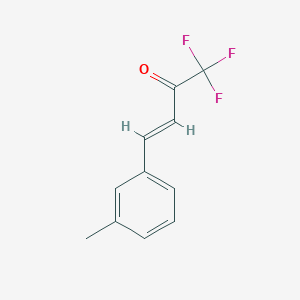

(3E)-1,1,1-trifluoro-4-(3-methylphenyl)but-3-en-2-one

Description

(3E)-1,1,1-Trifluoro-4-(3-methylphenyl)but-3-en-2-one (CAS: 748143-94-4) is a fluorinated enone compound characterized by a trifluoromethyl group and a meta-methyl-substituted phenyl ring. Its molecular formula is C₁₁H₉F₃O, with a molecular weight of 214.18 g/mol. This compound is typically synthesized via photocatalytic perfluoroacylation methods, such as those involving TFAA (trifluoroacetic anhydride) and Ir(ppy)₃ catalysts under blue LED irradiation . The (3E) configuration denotes the trans geometry of the double bond, which is critical for its reactivity and applications in organic synthesis.

Properties

IUPAC Name |

(E)-1,1,1-trifluoro-4-(3-methylphenyl)but-3-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O/c1-8-3-2-4-9(7-8)5-6-10(15)11(12,13)14/h2-7H,1H3/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEAAAIFZSJPHJC-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C=CC(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)/C=C/C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1,1,1-trifluoro-4-(3-methylphenyl)but-3-en-2-one typically involves the reaction of 3-methylbenzaldehyde with trifluoroacetone under basic conditions. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out at elevated temperatures to facilitate the condensation and dehydration steps.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the process, making it more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(3E)-1,1,1-trifluoro-4-(3-methylphenyl)but-3-en-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the potential of trifluoromethyl-substituted compounds in developing new antimicrobial agents. The incorporation of trifluoromethyl groups has been linked to enhanced biological activity due to their electron-withdrawing properties, which can influence the pharmacokinetics and pharmacodynamics of the molecules. For instance, derivatives of (3E)-1,1,1-trifluoro-4-(3-methylphenyl)but-3-en-2-one have shown promise as antibacterial agents against pathogens like Escherichia coli and Pseudomonas aeruginosa .

Anticancer Properties

The compound has also been evaluated for its anticancer properties. Preliminary in vitro studies indicate that it exhibits significant cytotoxic effects against various cancer cell lines. The National Cancer Institute's Developmental Therapeutics Program has reported that compounds with similar structures display promising growth inhibition rates in tumor cells . The trifluoromethyl group is believed to enhance the selectivity and efficacy of these compounds in targeting cancer cells.

Agrochemicals

Pesticidal Activity

Fluorinated compounds are increasingly being utilized in agrochemicals due to their stability and efficacy. This compound has been investigated for its potential as a pesticide. Its structural characteristics allow it to interact effectively with biological targets within pests, potentially leading to its use as a novel insecticide or herbicide .

Material Science

Polymer Synthesis

In material science, the unique properties of trifluoromethyl groups contribute to the development of advanced materials. The compound can be used as a monomer in polymer synthesis, leading to materials with enhanced thermal stability and chemical resistance. Research indicates that polymers incorporating trifluoromethylated monomers exhibit improved performance in harsh environments .

Case Study 1: Antimicrobial Evaluation

A study conducted on various derivatives of this compound revealed that certain modifications significantly enhanced antibacterial activity compared to non-fluorinated analogs. The results indicated a correlation between the presence of trifluoromethyl groups and increased potency against bacterial strains .

Case Study 2: Anticancer Research

In vitro tests performed by the National Cancer Institute demonstrated that derivatives of this compound exhibited an average growth inhibition rate exceeding 50% across multiple cancer cell lines. The structural modifications involving the trifluoromethyl group were crucial for enhancing the compound's selectivity towards cancer cells .

Mechanism of Action

The mechanism of action of (3E)-1,1,1-trifluoro-4-(3-methylphenyl)but-3-en-2-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The carbonyl group can form hydrogen bonds with biological targets, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The meta-methylphenyl substituent in the target compound distinguishes it from analogs with substituents in other positions. For example:

- (E)-1,1,1-Trifluoro-4-(2-bromophenyl)but-3-en-2-one : Bromine at the ortho position introduces significant steric and electronic effects, reducing yields in [2+2] cycloadditions (76% vs. 86% for para-bromo analogs) .

Table 1: Substituent Effects on Yields and Reactivity

Heterocyclic and Functional Group Variations

Replacing the phenyl ring with heterocycles or introducing additional functional groups significantly alters properties:

Physicochemical and Spectroscopic Properties

- NMR Data : The target compound’s ¹H NMR would show a doublet for the vinyl proton (δ ~6.5–7.0 ppm) and a singlet for the trifluoromethyl group (δ ~2.5–3.0 ppm in ¹⁹F NMR). Meta-substituted analogs exhibit distinct splitting patterns compared to para isomers .

- Thermal Stability : Ethoxy-substituted analogs (e.g., (E)-4-ethoxy-1,1,1-trifluoro-3-buten-2-one) may exhibit lower boiling points due to reduced molecular weight (MW: 170.11 g/mol) .

Biological Activity

(3E)-1,1,1-Trifluoro-4-(3-methylphenyl)but-3-en-2-one, also known as trifluoromethyl chalcone, is a compound of significant interest in medicinal chemistry due to its unique structural features and biological properties. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| CAS Number | 306769-09-5 |

| Molecular Formula | C₁₁H₉F₃O |

| Molecular Weight | 212.19 g/mol |

| Density | 1.0 ± 0.1 g/cm³ |

| Boiling Point | 278.6 ± 9.0 °C |

| Flash Point | 100.4 ± 18.0 °C |

The trifluoromethyl group () is known for enhancing the lipophilicity and metabolic stability of compounds, which can lead to increased potency in biological systems .

Antimicrobial Properties

Research has indicated that trifluoromethyl chalcones exhibit notable antimicrobial activity. A study demonstrated that derivatives of chalcone with the trifluoromethyl group showed enhanced effectiveness against various bacterial strains compared to their non-fluorinated counterparts. This enhancement is attributed to the electron-withdrawing nature of the trifluoromethyl group, which increases the compound's ability to penetrate bacterial membranes .

Anticancer Activity

Trifluoromethyl chalcones have also been investigated for their anticancer properties. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines through the modulation of various signaling pathways, including the activation of caspases and inhibition of anti-apoptotic proteins . The presence of the trifluoromethyl group enhances their interaction with target proteins involved in cell proliferation and survival.

Inhibition of Enzymatic Activity

The compound has been studied for its ability to inhibit specific enzymes relevant to disease processes. For example, it has shown potential as an inhibitor of certain kinases implicated in cancer progression. The structural modifications introduced by the trifluoromethyl group contribute to increased binding affinity and selectivity toward these enzymes .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study published in Organic & Biomolecular Chemistry evaluated a series of trifluoromethyl chalcones against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a para-substituted trifluoromethyl group exhibited significantly lower minimum inhibitory concentrations (MICs) compared to their analogs without fluorination, highlighting the importance of this functional group in enhancing antimicrobial activity .

Case Study 2: Anticancer Mechanism

In a recent investigation into the anticancer mechanisms of trifluoromethyl chalcones, researchers found that these compounds could effectively inhibit tumor growth in xenograft models. The study reported that treatment with this compound resulted in a reduction of tumor size by up to 50% over four weeks, with accompanying changes in apoptosis markers .

Q & A

Q. What are the recommended synthetic routes for (3E)-1,1,1-trifluoro-4-(3-methylphenyl)but-3-en-2-one?

The compound can be synthesized via Friedel-Crafts acylation using trifluoroacetyl chloride and 3-methylstyrene derivatives under Lewis acid catalysis (e.g., AlCl₃). Alternatively, condensation reactions between trifluoroacetophenone derivatives and aldehydes under acidic or basic conditions may yield the desired α,β-unsaturated ketone. Reaction conditions (temperature, solvent, catalyst) must be optimized to favor the (3E)-stereochemistry .

Q. How can the stereochemical configuration (E/Z) of the double bond be confirmed experimentally?

Nuclear Overhauser Effect (NOE) NMR experiments are critical. For the (3E)-isomer, NOE correlations between the trifluoromethyl group and the 3-methylphenyl substituent will be absent. X-ray crystallography provides definitive proof, as seen in related α,β-unsaturated trifluoromethyl ketones .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- IR Spectroscopy : A strong carbonyl (C=O) stretch near 1674 cm⁻¹ (analogous to α-ionone derivatives) and C-F stretches between 1100–1255 cm⁻¹ .

- ¹H/¹³C NMR : Distinct signals for the vinyl proton (δ 6.5–7.5 ppm, coupling constant >16 Hz for trans configuration) and aryl methyl group (δ ~2.3 ppm). ¹⁹F NMR will show a singlet for the CF₃ group (δ -60 to -70 ppm) .

Q. What safety precautions are necessary when handling this compound?

Based on analogs like (3E)-4-[2-bromo-6-(trifluoromethoxy)phenyl]but-3-en-2-one, use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/skin contact. Harmful byproducts may form during reactions, requiring rigorous waste management .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in Diels-Alder reactions?

Density Functional Theory (DFT) calculations can model frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity and activation energies. For example, the electron-deficient α,β-unsaturated carbonyl group acts as a dienophile, with LUMO energy influenced by the CF₃ group’s electron-withdrawing effect .

Q. What strategies resolve contradictions between experimental and computational spectroscopic data?

Discrepancies in NMR chemical shifts may arise from solvent effects or dynamic processes. Use implicit solvent models (e.g., PCM) in DFT and compare with experimental data acquired in deuterated solvents. For IR, anharmonic corrections improve agreement between computed and observed vibrational frequencies .

Q. How does the trifluoromethyl group influence the compound’s electronic and steric properties in catalysis?

The CF₃ group increases electrophilicity of the carbonyl carbon, enhancing reactivity in Michael additions. Steric effects from the 3-methylphenyl group can hinder axial attack, favoring specific stereochemical outcomes. Electrostatic potential maps (ESP) derived from DFT illustrate these effects .

Q. What crystallographic challenges arise during structure refinement of this compound?

High thermal motion of the CF₃ group may lead to disordered electron density. Use SHELXL for refinement with anisotropic displacement parameters. Twinning or pseudo-symmetry, common in fluorinated compounds, requires careful analysis via PLATON or similar tools .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.